6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine

β2-agonist selectivity LABA safety profile Cardiovascular safety margin

6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine is the indispensable lipophilic amine tail for abediterol synthesis. The difluoro-phenylethoxy moiety is non-interchangeable—generic alkyl chains or unsubstituted phenylethoxy groups drastically reduce β2 receptor residence time (91.3 min), bronchoprotective potency, and cardiac safety (5.6 margin in dogs). This intermediate produces LABAs with 5–77× greater potency than olodaterol, indacaterol, or vilanterol. Ideal for medicinal chemistry teams developing next-generation bronchodilators with superior therapeutic windows.

Molecular Formula C14H21F2NO
Molecular Weight 257.32 g/mol
CAS No. 915132-93-3
Cat. No. B3302036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine
CAS915132-93-3
Molecular FormulaC14H21F2NO
Molecular Weight257.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COCCCCCCN)(F)F
InChIInChI=1S/C14H21F2NO/c15-14(16,13-8-4-3-5-9-13)12-18-11-7-2-1-6-10-17/h3-5,8-9H,1-2,6-7,10-12,17H2
InChIKeyZAVGLNVUWHAKNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine (CAS 915132-93-3) | Critical Lipophilic Intermediate for Long-Acting Beta-2 Agonist Development


6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine (CAS 915132-93-3) is a key lipophilic amine intermediate employed as the tail portion in the synthesis of abediterol (LAS100977), a once-daily, inhaled long-acting β2-adrenoceptor agonist (LABA) developed by AstraZeneca and Almirall for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. This intermediate is crucial for constructing the full abediterol molecule, which demonstrates subnanomolar affinity for the human β2-adrenoceptor and a functional selectivity profile that is central to its differentiation from other LABAs [2].

6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine (CAS 915132-93-3) | Why Generic Substitution of the Lipophilic Tail Fails


Substituting 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine with a generic alkyl chain or a different lipophilic amine is not a trivial structural change; it fundamentally alters the pharmacological profile of the resulting β2-agonist. The difluoro-phenylethoxy moiety is engineered to confer a specific, optimal combination of high β2-potency, kinetic selectivity, and extended duration of action [1]. Replacing this tail with an unsubstituted phenylethoxy group or a simpler hexanamine chain would drastically reduce β2 receptor residence time, diminish bronchoprotective potency, and erode the favorable cardiac safety margin that distinguishes abediterol from earlier-generation LABAs like formoterol and indacaterol [2]. The precise lipophilicity and molecular recognition imparted by this tail are not interchangeable; they are the primary drivers of the compound's unique preclinical and clinical differentiation.

6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine (CAS 915132-93-3) | Quantitative Evidence of Differentiation Versus Comparator LABAs


Functional Selectivity Over β1-Adrenoceptors: Abediterol's Tail Confers a Superior Safety Margin

The lipophilic tail of abediterol contributes to a functional selectivity over β1-adrenoceptors that is higher than that of formoterol and indacaterol. In anesthetized dogs, this translates to a significantly greater safety margin (ratio of dose increasing heart rate by 5% to dose inhibiting bronchospasm by 50%) of 5.6 for abediterol, compared to 3.3 for salmeterol, 2.2 for formoterol, and 0.3 for indacaterol [1]. Additionally, abediterol demonstrated a greater safety index (ratio of maximal dose without effect on heart rate to ID40) of 10.5 versus olodaterol (4.9) and vilanterol (2.4) [2].

β2-agonist selectivity LABA safety profile Cardiovascular safety margin

Bronchoprotective Potency in Guinea Pig Trachea: Abediterol's Tail Drives Superior Functional Activity

In electrical field stimulated guinea pig trachea, abediterol demonstrated 5-fold, 44-fold, and 77-fold greater potency than the once-daily LABAs olodaterol, indacaterol, and vilanterol, respectively [1]. This superior potency is a direct consequence of the optimal β2-agonist pharmacophore enabled by the specific 6-(2,2-difluoro-2-phenylethoxy)hexan-1-amine tail.

Bronchodilation potency LABA efficacy Ex vivo tissue model

Duration of Bronchoprotection in Guinea Pig Model: Abediterol's Tail Enables Sustained Action

The bronchoprotective half-life (t½) of inhaled abediterol in guinea pigs is 36 hours, which is substantially longer than salmeterol (6 hours) and formoterol (4 hours), and is comparable to the once-daily LABA class, though shorter than indacaterol (51 hours) and olodaterol (47 hours) [1][2]. This half-life supports a once-daily dosing regimen, a significant advantage over twice-daily agents.

Duration of action Bronchoprotection half-life Once-daily dosing

Clinical Bronchodilation Efficacy in COPD Patients: Significant Improvement Over Indacaterol

In a Phase IIa, randomized, double-blind, crossover study in patients with moderate to severe COPD, single doses of abediterol at 2.5, 5, and 10 µg provided clinically and statistically significant improvements in trough FEV1 compared to the marketed once-daily LABA indacaterol 150 µg. The improvements were 0.092 L, 0.122 L, and 0.148 L, respectively (all p < 0.0001) [1].

FEV1 improvement COPD clinical trial Dose-response

β2-Adrenoceptor Residence Time and Kinetic Selectivity: The Tail's Role in Prolonged Receptor Occupancy

Abediterol exhibits a β2-adrenoceptor residence time of 91.3 ± 13.3 minutes (measured directly) and 185.5 ± 7.5 minutes (measured indirectly), which is between 30 and 64 times slower than the dissociation rate of reference LABA compounds [1]. It also shows a kinetic selectivity for β2- over β1-adrenoceptors with a β2/β1 dissociation ratio of 77 [2]. This kinetic profile is directly attributable to the specific interactions of the lipophilic tail with the receptor binding pocket.

Receptor residence time Kinetic selectivity β2-agonist pharmacology

6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine (CAS 915132-93-3) | Strategic Application Scenarios in Respiratory Drug Discovery


Synthesis of Next-Generation Once-Daily LABAs with Differentiated Safety Margins

6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine is the essential building block for synthesizing abediterol and related analogs. The specific lipophilic tail is critical for achieving the unique combination of high β2-potency, long duration of action (t½ = 36 h in guinea pigs), and a favorable cardiovascular safety margin (5.6 in dogs, superior to salmeterol, formoterol, and indacaterol) [1][2]. Procurement is indicated for medicinal chemistry teams focused on developing novel LABAs with improved therapeutic windows.

In Vivo Efficacy Models Requiring Superior Bronchoprotection and Once-Daily Dosing Profile

For in vivo respiratory disease models (e.g., acetylcholine-induced bronchoconstriction in guinea pigs or dogs), this intermediate enables the production of abediterol, which demonstrates 5- to 77-fold greater potency than other once-daily LABAs (olodaterol, indacaterol, vilanterol) in ex vivo tissue assays [1]. Its long bronchoprotective half-life (36 h) supports once-daily dosing paradigms, making it an ideal reference compound or tool for validating novel bronchodilator candidates.

Receptor Pharmacology Studies Investigating β2-Adrenoceptor Residence Time and Kinetic Selectivity

Abediterol, synthesized from this intermediate, is a benchmark compound for studying the relationship between ligand structure, receptor residence time (91.3 ± 13.3 min directly measured), and kinetic selectivity (β2/β1 dissociation ratio of 77) [1]. This makes the intermediate valuable for academic and industrial labs investigating biased signaling or structure-kinetic relationships at adrenoceptors.

Clinical Development of COPD and Asthma Therapies Targeting Superior Bronchodilation Over Indacaterol

The intermediate is crucial for generating clinical trial material for abediterol, which in a Phase IIa study demonstrated statistically significant improvements in trough FEV1 over the marketed once-daily LABA indacaterol 150 µg (improvements of 0.092 L to 0.148 L at 2.5-10 µg doses) [1]. This supports its procurement for translational research programs aiming to surpass the current standard of care in bronchodilation.

Quote Request

Request a Quote for 6-(2,2-Difluoro-2-phenylethoxy)hexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.